Baricitinib phosphate

Übersicht

Beschreibung

Baricitinibphosphat ist eine pharmazeutische Verbindung, die hauptsächlich zur Behandlung von rheumatoider Arthritis und anderen Autoimmunerkrankungen eingesetzt wird. Es wirkt als Inhibitor von Janus-Kinase-Enzymen, die eine entscheidende Rolle in den Signalwegen spielen, die Immunantworten und Entzündungen regulieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Baricitinibphosphat umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Methanol und Phosphatpuffer, wobei Temperatur und pH-Wert präzise gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Baricitinibphosphat beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Die Hochleistungsflüssigkeitschromatographie wird häufig eingesetzt, um die Reinheit des Endprodukts zu überwachen und eventuelle Verunreinigungen zu identifizieren, die während der Synthese auftreten können .

Chemische Reaktionsanalyse

Arten von Reaktionen

Baricitinibphosphat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen an den Pyrazol- und Pyrrolopyrimidinringen auftreten.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Baricitinibphosphat, die unterschiedliche pharmakologische Eigenschaften aufweisen können. Diese Derivate werden oft untersucht, um ihre potenziellen therapeutischen Anwendungen zu verstehen .

Wissenschaftliche Forschungsanwendungen

Baricitinibphosphat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Baricitinibphosphat entfaltet seine Wirkung durch Hemmung von Janus-Kinase-Enzymen, insbesondere Janus-Kinase 1 und Janus-Kinase 2. Diese Enzyme sind an der Phosphorylierung und Aktivierung von Signaltransduktoren und Aktivatoren der Transkription beteiligt, die die Genexpression im Zusammenhang mit Immunantworten und Entzündungen regulieren. Durch die Hemmung dieser Enzyme reduziert Baricitinibphosphat die Produktion von proinflammatorischen Zytokinen und moduliert die Aktivität von Immunzellen .

Analyse Chemischer Reaktionen

Step 1: Amino Protection

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes amino protection using di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) and water. This prevents unwanted side reactions during subsequent steps .

Step 2: Suzuki Coupling

The Boc-protected intermediate reacts with a borate compound (e.g., compound 17) under Suzuki–Miyaura coupling conditions, typically using a palladium catalyst and base (e.g., Cs₂CO₃), to form a biaryl structure .

Step 3: Michael Addition

The resulting compound undergoes Michael addition with 1,3-dibromoacetone in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form the azetidine ring .

Step 4: Deprotection

Final deprotection using LiBF₄ and NH₄OH yields baricitinib free base, which is subsequently converted to the phosphate salt .

Table 1: Key Synthetic Steps and Conditions

Deprotection Reactions and Impurity Formation

Deprotection steps are critical for final product purity. Under basic conditions (e.g., NaOH in ethanol/water), baricitinib forms a lactone impurity (BCL) at 0.1–0.15% due to intramolecular esterification . Another impurity (BCD) forms via Pd-catalyzed coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine under thermal stress .

Table 2: Impurities and Formation Conditions

| Impurity | Formation Pathway | Conditions | Reference |

|---|---|---|---|

| BCL | Lactonization under basic conditions | NaOH (2 eq.), ethanol/water, 80°C | |

| BCD | Cross-coupling with residual intermediates | Pd(OAc)₂, Cs₂CO₃, 1,4-dioxane |

Forced Degradation Studies

Forced degradation studies reveal baricitinib phosphate’s stability under stress conditions :

Table 3: Degradation Under Stress Conditions

Solution-Mediated Reactions

This compound exhibits solution-mediated polymorphic transformations. The phosphate salt form demonstrates higher solubility (94 mg/mL in DMSO) compared to the free base, influencing reaction kinetics in formulation processes .

Table 4: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Solubility in DMSO | 94 mg/mL (200.25 mM) | |

| pKa | 2.4 (acidic), 8.6 (basic) | |

| LogP (XLogP3) | -0.5 |

Stability in Formulation

In lipid-polymer hybrid nanoparticles (B-PLNs), this compound maintains stability with 71.6% entrapment efficiency. DSC and FTIR studies confirm no drug-excipient interactions, preserving chemical integrity during encapsulation .

Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis

Baricitinib has been extensively studied for its efficacy in treating moderate to severe rheumatoid arthritis (RA). It received approval from the European Medicines Agency in 2017 and the Food and Drug Administration in 2018. Clinical trials have demonstrated significant improvements in disease activity scores among RA patients who were previously unresponsive to other treatments.

Key Findings:

- A systematic review indicated that 8.7% to 60% of patients achieved Clinical Disease Activity Index (CDAI) remission at week 12 .

- The most common dosing regimen is 4 mg daily, with high persistence rates compared to other biologic therapies .

| Study Type | Sample Size | Remission Rate (%) | Duration |

|---|---|---|---|

| Phase III Trials | 1,000+ | 45% at week 12 | 12 weeks |

| Real-World Evidence | 11,472 records | 20.2% - 81.6% at week 24 | Varies |

Atopic Dermatitis

Recent studies have explored the off-label use of baricitinib for moderate to severe atopic dermatitis. The drug has shown promise in reducing symptoms by inhibiting Th2 cell activation, which is central to allergic responses.

Clinical Evidence:

- Patients reported significant improvement in skin lesions and overall quality of life with minimal side effects .

- A study indicated that baricitinib effectively reduced eczema area and severity index scores in patients unresponsive to traditional therapies.

COVID-19 Treatment

Baricitinib has been investigated as a treatment option for COVID-19, particularly for patients with severe pneumonia. A small pilot study showed that it could facilitate clinical recovery and reduce inflammatory markers.

Case Study Insights:

- In a cohort of four patients with bilateral COVID-19 pneumonia, treatment led to improvements in clinical symptoms and reductions in IL-6 levels .

- All patients demonstrated a decrease in SARS-CoV-2 viral load following treatment initiation.

Pharmacokinetics and Safety Profile

Baricitinib exhibits favorable pharmacokinetics, with peak plasma concentrations reached within hours after oral administration. The safety profile is generally acceptable; however, some studies have noted an increased risk of thrombosis associated with higher doses .

| Parameter | Value |

|---|---|

| Half-Life | ~12 hours |

| Bioavailability | ~80% |

| Common Side Effects | Elevated liver enzymes, thrombosis risk |

Wirkmechanismus

Baricitinib phosphate exerts its effects by inhibiting Janus kinase enzymes, specifically Janus kinase 1 and Janus kinase 2. These enzymes are involved in the phosphorylation and activation of signal transducers and activators of transcription, which regulate gene expression related to immune responses and inflammation. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory cytokines and modulates immune cell activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tofacitinib: Ein weiterer Janus-Kinase-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.

Ruxolitinib: Ein Janus-Kinase-Inhibitor, der hauptsächlich bei Myelofibrose und Polycythaemia vera eingesetzt wird.

Upadacitinib: Ein selektiver Janus-Kinase-Inhibitor, der bei rheumatoider Arthritis und anderen Autoimmunerkrankungen eingesetzt wird

Einzigartigkeit

Baricitinibphosphat ist einzigartig in seiner hohen Selektivität für Janus-Kinase 1 und Janus-Kinase 2, was eine gezielte Hemmung dieser Enzyme mit weniger Off-Target-Effekten ermöglicht. Diese Selektivität trägt zu seiner Wirksamkeit und Sicherheit bei der Behandlung von Autoimmunerkrankungen bei .

Biologische Aktivität

Baricitinib phosphate is a selective Janus kinase (JAK) inhibitor primarily indicated for the treatment of moderately to severely active rheumatoid arthritis (RA) and has also been explored for its efficacy in treating severe COVID-19. This article delves into the biological activity of this compound, examining its pharmacodynamics, mechanisms of action, and clinical implications supported by diverse research findings.

Baricitinib functions as a reversible ATP-competitive inhibitor of JAK1 and JAK2, which are critical mediators in the JAK/STAT signaling pathway. This pathway plays a significant role in the regulation of immune responses and inflammation. By inhibiting these kinases, baricitinib disrupts the signaling of various pro-inflammatory cytokines, including IL-6 and IL-23, which are implicated in autoimmune diseases such as RA.

Key Mechanisms:

- Inhibition of Cytokine Signaling : Baricitinib reduces the activation of STAT proteins, which are essential for the transcription of genes involved in inflammatory responses .

- Impact on Immune Cell Function : Studies have shown that baricitinib can decrease the proliferation of T helper (Th) cells and reduce the expression of pro-inflammatory cytokines .

Pharmacokinetics

Baricitinib is rapidly absorbed after oral administration, achieving peak plasma concentrations within approximately 60 minutes. Its pharmacokinetic profile includes:

- Absolute Bioavailability : 79%

- Volume of Distribution : 1.1 L/kg, indicating moderate tissue distribution.

- Plasma Protein Binding : Approximately 50%, independent of concentration.

- Renal Clearance : Primarily eliminated through renal pathways with minimal hepatic metabolism (6% by CYP3A4) .

Efficacy in Rheumatoid Arthritis

Recent observational studies have documented the effectiveness of baricitinib as monotherapy in RA patients. In a cohort analysis involving 932 patients:

- Remission Rates : 40.7% to 93.8% achieved remission or low disease activity after 6-12 months.

- Combination Therapy vs. Monotherapy : Outcomes were generally favorable across various patient registries, with differences noted in treatment continuation rates .

Case Study: Treatment of COVID-19

Baricitinib has been investigated for its potential to mitigate severe COVID-19 symptoms by reducing inflammation and preventing cytokine storms. Research indicates that it may reduce viral entry into target cells and improve clinical outcomes for patients with severe manifestations of the disease .

Binding Interactions and Structural Changes

Recent studies have explored the binding dynamics between baricitinib and human α1-acid glycoprotein (HAG). The findings highlight:

- Binding Affinity : Moderate affinity (binding constant around ) with significant contributions from hydrogen bonding and hydrophobic interactions.

- Fluorescence Quenching Studies : Baricitinib alters the fluorescence properties of HAG, indicating changes in its conformation upon binding .

Summary of Biological Activities

The following table summarizes key biological activities and findings related to this compound:

| Activity Area | Findings |

|---|---|

| Mechanism | Inhibits JAK1/JAK2, disrupting inflammatory cytokine signaling |

| Pharmacokinetics | Rapid absorption (60 min), bioavailability 79%, moderate tissue distribution |

| Rheumatoid Arthritis Efficacy | High remission rates (40.7% - 93.8%) in monotherapy after 6-12 months |

| COVID-19 Treatment Potential | Reduces inflammation and viral entry; improves clinical outcomes |

| Binding Dynamics | Moderate affinity for HAG; alters protein conformation |

Eigenschaften

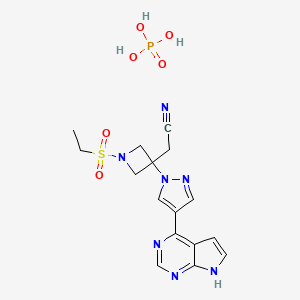

IUPAC Name |

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPOWTFFUBBKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N7O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657980 | |

| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187595-84-1 | |

| Record name | Baricitinib phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187595841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARICITINIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIB47S8NNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.